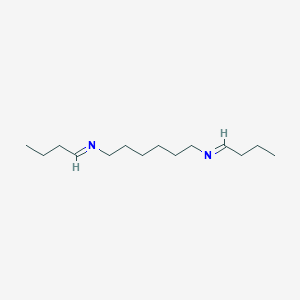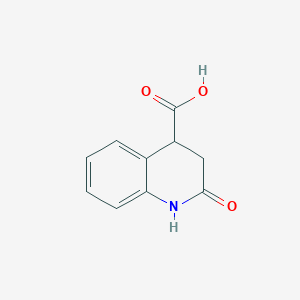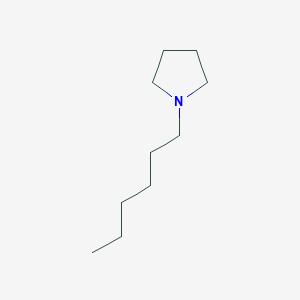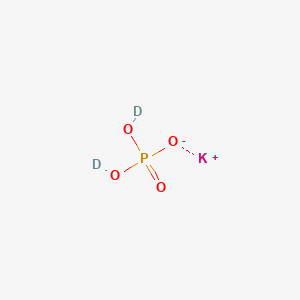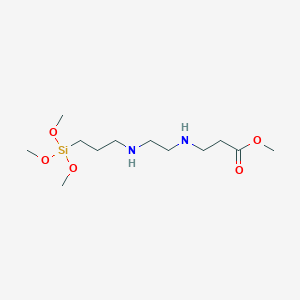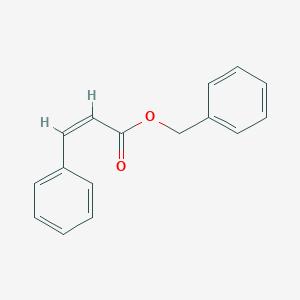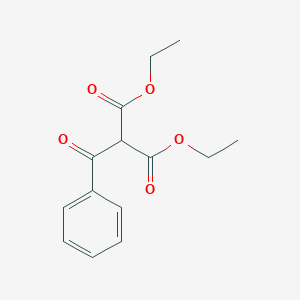
2-Benzoilmalonato de dietilo
Descripción general
Descripción
Synthesis Analysis
Diethyl 2-benzoylmalonate undergoes various synthesis processes, including the oxidation of diethyl ω-phenylalkenylmalonates by high valent metal salts like Mn(III) acetate and Fe(III) perchlorate, leading to products like cyclopropanes and tetrahydronaphthalenes. This oxidation showcases the compound's reactivity and its potential for creating complex molecular structures (Citterio, Sebastiano, & Nicolini, 1993).
Molecular Structure Analysis
The molecular structure of diethyl 2-benzoylmalonate and related compounds has been elucidated through various spectroscopic and X-ray diffraction studies. For example, the structural analysis of diethyl 2-(4-methylbenzylidene)malonate revealed its crystallization in the monoclinic crystal system, emphasizing the influence of molecular geometry on its chemical properties (Achutha et al., 2016).
Chemical Reactions and Properties
Diethyl 2-benzoylmalonate participates in a variety of chemical reactions, demonstrating its versatility. One notable reaction is its role in the cyclopolymerization process to produce polymers with exclusive 1,2-(cyclopent-1-enylene)vinylene units, highlighting its utility in polymer science (Anders, Wagner, Nuyken, & Buchmeiser, 2003).
Aplicaciones Científicas De Investigación
Investigación farmacéutica
El 2-benzoilmalonato de dietilo se utiliza en la investigación farmacéutica debido a su potencial en la síntesis de diversos fármacos . Se puede utilizar como material de partida en la síntesis de moléculas complejas que tienen posibles aplicaciones terapéuticas.
Síntesis química
En el campo de la síntesis química, el this compound se utiliza como reactivo en diversas reacciones . Se puede utilizar en reacciones de condensación, y su grupo benzoilmalonato puede actuar como bloque de construcción en la síntesis de compuestos orgánicos más grandes .
Bioquímica
El this compound se ha identificado como un producto especializado para la investigación en proteómica . La proteómica es el estudio a gran escala de las proteínas, y este compuesto podría utilizarse en el estudio de la estructura y la función de las proteínas.
Ciencia de materiales
Si bien no hay mucha información disponible sobre el uso del this compound en la ciencia de materiales, sus propiedades sugieren posibles aplicaciones. Por ejemplo, su estructura molecular podría hacerlo útil en el desarrollo de semiconductores orgánicos u otros materiales .
Química analítica
En química analítica, el this compound podría utilizarse como patrón o reactivo en diversas técnicas analíticas . Su estructura y propiedades bien definidas lo hacen adecuado para tales aplicaciones.
Cromatografía
El this compound podría utilizarse potencialmente en cromatografía, un método utilizado para separar mezclas. Si bien las aplicaciones específicas en este campo no están bien documentadas, las propiedades del compuesto sugieren que podría utilizarse en el desarrollo de nuevos métodos cromatográficos .
Safety and Hazards
Diethyl 2-benzoylmalonate is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and wearing protective gloves/protective clothing/eye protection/face protection .
Mecanismo De Acción
Target of Action
Diethyl 2-benzoylmalonate is a chemical compound with the molecular formula C14H16O5 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known to be used in organic synthesis . It is involved in the formation of ethoxymagnesiummalonic ester, which is then used in the preparation of mixed benzoic-carbonic anhydride . The compound’s interaction with its targets and the resulting changes are subject to further investigation.
Biochemical Pathways
It is known to be used in the synthesis of macrocyclic ligands
Result of Action
It is known to be used in the synthesis of other compounds
Action Environment
It is known that the compound should be stored in a sealed container at room temperature , suggesting that exposure to air and moisture may affect its stability.
Propiedades
IUPAC Name |
diethyl 2-benzoylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O5/c1-3-18-13(16)11(14(17)19-4-2)12(15)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQBATDJIKIMBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C1=CC=CC=C1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50341016 | |
| Record name | Diethyl benzoylpropanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1087-97-4 | |
| Record name | Diethyl benzoylpropanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzamide, N,N'-[iminobis(9,10-dihydro-9,10-dioxo-5,1-anthracenediyl)]bis-](/img/structure/B86157.png)
